molecular formula C12H8N2O2 B1678634 2-Amino-3H-phenoxazin-3-one CAS No. 1916-59-2

2-Amino-3H-phenoxazin-3-one

Cat. No. B1678634
CAS RN: 1916-59-2
M. Wt: 212.2 g/mol
InChI Key: RDJXPXHQENRCNG-UHFFFAOYSA-N
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Description

2-Amino-3H-phenoxazin-3-one is a compound with the CAS Number: 1916-59-2 and a molecular weight of 212.21 . It is a chromophore product of the reducing agent 2-aminophenol oxidation (as 2-amino-phenoxazine-3-one) and has been used as a readout in the study of catalytic oxidation of 2-aminophenol by various metal-containing complexes .


Synthesis Analysis

The synthesis of 2-amino-3H-phenoxazin-3-one derivatives can be achieved through the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . Another method involves the nucleophilic substitution reaction between sterically crowded 3H-phenoxazin-3-one and arylamines performed by short-term heating of the melted reactants at 220–250 °C .


Molecular Structure Analysis

The InChI code for 2-Amino-3H-phenoxazin-3-one is 1S/C12H8N2O2/c13-7-5-9-12 (6-10 (7)15)16-11-4-2-1-3-8 (11)14-9/h1-6H,13H2 .


Chemical Reactions Analysis

The compound is involved in the photoinitiated cyclocondensation of 2-azidophenol with 2-aminophenols . A decrease in the yield of heterocycle 3 upon dilution of the solution suggested the presence of a bimolecular interaction, an important stage of which is the dimerization of BQI .


Physical And Chemical Properties Analysis

The compound has a melting point of 252-257°C . It is a powder in physical form and has an absorbance of 435 nm in methanol .

Scientific Research Applications

Anticancer Applications

2-Amino-3H-phenoxazin-3-one has shown promising anticancer properties. It has been studied for its effectiveness against various types of cancer, including gastric and colon cancer, glioblastoma, and melanoma. The anticancer activity is attributed to its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent against cancers that are intractable to chemotherapy. The compound's anticancer effects are enhanced when derived from certain preparation methods, such as those using bovine erythrocytes, which have shown to significantly reduce handling time and improve the purity and efficacy of the compound against cancer cell lines (Zorrilla et al., 2021; Nakachi et al., 2010).

Antibacterial, Antifungal, and Antiviral Activities

Besides anticancer properties, 2-Amino-3H-phenoxazin-3-one also exhibits antibacterial, antifungal, and antiviral activities. These properties highlight its potential as a broad-spectrum antimicrobial agent, capable of targeting significant diseases caused by bacteria, fungi, and viruses. For example, it has been effective against poliovirus, suggesting its utility in preventing viral infections (Zorrilla et al., 2021; Iwata et al., 2003).

Antioxidant and Enzyme Inhibition

APO derivatives have been investigated for their role as antioxidants and enzyme inhibitors. This research area opens the possibility of using these compounds in the treatment or management of diseases where oxidative stress plays a significant role or where the inhibition of specific enzymes could be beneficial. The synthesis and evaluation of aminophenoxazin-3-ones, including natural products and their ability to inhibit enzymes like indoleamine 2,3-dioxygenase, further underline the chemical versatility and potential therapeutic applications of these compounds (Pasceri et al., 2013).

Applications in Synthetic Chemistry

The synthesis and functionalization of 2-Amino-3H-phenoxazin-3-one have significant implications in synthetic chemistry, offering pathways to create novel compounds with enhanced or specialized activities. Research into the oxidation of 2-aminophenol to APO under specific conditions demonstrates the compound's versatility and potential as a precursor for more complex chemical syntheses (Abou Mehrez et al., 2016).

Safety And Hazards

The safety information for 2-Amino-3H-phenoxazin-3-one includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-aminophenoxazin-3-one
Source PubChem
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InChI

InChI=1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJXPXHQENRCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60172691
Record name 3-Aminophenoxazone
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-3H-phenoxazin-3-one

CAS RN

1916-59-2
Record name 2-Aminophenoxazin-3-one
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Record name 3-Aminophenoxazone
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Record name 2-amino-3H-phenoxazin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
K Kohno, M Miyake, O Sano… - Biological and …, 2008 - jstage.jst.go.jp
… During the course of a screening program to identify natural anti-inflammatory substances, we isolated the compound 2-amino-3H-phenoxazin-3-one (APO) from an extract of the edible …
Number of citations: 63 www.jstage.jst.go.jp
O Abou Mehrez, F Dossier-Berne, B Legube - Chemosphere, 2016 - Elsevier
… 2-Amino-3H-phenoxazin-3-one (APO) was the major product formed in about 70% yield. Despite low formation yields, adsorbable organic halides (AOX) were also formed over reaction …
Number of citations: 11 www.sciencedirect.com
RW Gagliardo, WS Chilton - Journal of chemical ecology, 1992 - Springer
… in fact not o-benzoquinone azine, but rather 2-amino-3H-phenoxazin-3-one (4), from which it is … from BOA by nonsterile soil as 2-amino-3H-phenoxazin-3-one. We note the identity of the …
Number of citations: 110 link.springer.com
M Giurg, K Piekielska, M Gębala… - Synthetic …, 2007 - Taylor & Francis
… 2‐Amino‐3H‐phenoxazin‐3‐one is a part of the chemical structure of actinomycin D, a known anticancer drug.Citation1 Compounds having such a skeleton occur in nature as insect …
Number of citations: 54 www.tandfonline.com
N Voloshchuk, V Schütz, L Laschke, AP Gryganskyi… - Chemoecology, 2020 - Springer
The Trichoderma viride F-00612 consortium tolerates 2-amino-3H-phenoxazin-3-one and … The Trichoderma viride F-00612 consortium tolerates 2-amino-3H-phenoxazin-3-one and …
Number of citations: 6 link.springer.com
M Miyake, S Yamamoto, O Sano, M Fujii… - Bioscience …, 2010 - Taylor & Francis
… In this study, we found that 2-amino-3H-phenoxazin-3-one (APO), isolated from extracts of the edible mushroom Agaricus bisporus Imbach, exhibited potent inhibitory effects on melano…
Number of citations: 37 www.tandfonline.com
M Zikmundová, K Drandarov, M Hesse… - … für Naturforschung C, 2002 - degruyter.com
… of the parent ion ([M+H]+ at m/z 271) gave a fragment ion at m/z 229 ([MÐCH2=C= O+H]+), which is 16 amu more than the quasimolecular ion of 2-amino-3H-phenoxazin-3-one (10) ([M…
Number of citations: 41 www.degruyter.com
聂晶晶, 徐端钧 - 结构化学, 2002 - cqvip.com
The single crystal of the title compound (C12H8N2O2, Mr = 212.20) has been obtained by oxidation of 2-aminophenol in methanol solution with irradiation of sunlight. The crystal …
Number of citations: 42 www.cqvip.com
AG Understrup, S Ravnskov, HCB Hansen… - Journal of chemical …, 2005 - Springer
An alternative to the use of synthetic pesticides is to exploit the natural defense chemicals produced by cereals. An important class of allelochemicals is cyclic hydroxamic acids and …
Number of citations: 69 link.springer.com
K Sudhakar, R Raju, MK Reddy - Int. J. Adv. Res, 2016 - academia.edu
3H-Phenoxazin-3-ones and [1, 4] benzoxazino [2, 3-b] phenoxazines belong to the family of phenoxazines. 3H-Phenoxazin-3-ones are widely distributed in natural world being found in …
Number of citations: 1 www.academia.edu

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